Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description
Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the ethyl ester, chloro, and methyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 8-methylquinoline, which is then chlorinated to introduce the chloro group at the 5-position. The subsequent steps involve the formation of the 4-oxo group and the esterification to introduce the ethyl carboxylate group.
Chlorination: The 8-methylquinoline is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to obtain 5-chloro-8-methylquinoline.
Oxidation: The chlorinated product is then oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the 4-oxo group.
Esterification: Finally, the carboxylation and esterification steps are carried out using ethyl chloroformate (C3H5ClO2) in the presence of a base like triethylamine (Et3N) to yield this compound.
Properties
IUPAC Name |
ethyl 5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKGYGUNJMKMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346518 |
Source
|
Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351893-52-2 |
Source
|
Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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